molecular formula C22H26ClFN6O4 B2367880 Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate CAS No. 851938-56-2

Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate

Cat. No.: B2367880
CAS No.: 851938-56-2
M. Wt: 492.94
InChI Key: FLRBLLOSBIXXCC-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines a piperazine ring with a purine derivative, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the purine derivative. The key steps include:

    Formation of the Purine Derivative: This involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable purine precursor under basic conditions.

    Introduction of the Piperazine Ring: The purine derivative is then reacted with piperazine in the presence of a coupling agent to form the desired product.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate
  • Ethyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

Uniqueness

The presence of both chloro and fluoro substituents in Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN6O4/c1-4-34-22(33)29-10-8-28(9-11-29)13-17-25-19-18(20(31)27(3)21(32)26(19)2)30(17)12-14-15(23)6-5-7-16(14)24/h5-7H,4,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRBLLOSBIXXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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